(R)-4-Isopropyloxazolidine-2-thione
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Overview
Description
®-4-Isopropyloxazolidine-2-thione is a chiral heterocyclic compound featuring an oxazolidine ring with an isopropyl group at the 4-position and a thione group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Isopropyloxazolidine-2-thione typically involves the cyclization of appropriate amino alcohols with carbon disulfide or thiophosgene. One common method includes the reaction of ®-2-amino-1-propanol with carbon disulfide under basic conditions to form the desired oxazolidine-2-thione ring.
Industrial Production Methods: Industrial production of ®-4-Isopropyloxazolidine-2-thione may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: ®-4-Isopropyloxazolidine-2-thione can undergo oxidation reactions, typically forming sulfoxides or sulfones.
Reduction: Reduction of the thione group can yield the corresponding oxazolidine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thione sulfur atom.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Oxazolidine.
Substitution: Various substituted oxazolidine-2-thiones depending on the nucleophile used.
Scientific Research Applications
Chemistry: ®-4-Isopropyloxazolidine-2-thione is used as a chiral building block in the synthesis of more complex molecules. Its unique structure makes it valuable in asymmetric synthesis and catalysis.
Biology: In biological research, this compound can be used to study enzyme interactions and as a potential inhibitor of certain biological pathways due to its thione group.
Medicine: There is ongoing research into the potential medicinal applications of ®-4-Isopropyloxazolidine-2-thione, particularly in the development of new pharmaceuticals with antimicrobial or anticancer properties.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism by which ®-4-Isopropyloxazolidine-2-thione exerts its effects is largely dependent on its interaction with specific molecular targets. The thione group can interact with metal ions or enzyme active sites, potentially inhibiting their function. This interaction can disrupt biological pathways or catalytic processes, leading to the desired effect.
Comparison with Similar Compounds
(S)-4-Isopropyloxazolidine-2-thione: The enantiomer of the compound, differing in the spatial arrangement of the isopropyl group.
4-Methylthiazolidine-2-thione: A structurally similar compound with a thiazolidine ring instead of an oxazolidine ring.
4-Isopropylthiazolidine-2-thione: Similar to ®-4-Isopropyloxazolidine-2-thione but with a thiazolidine ring.
Uniqueness: ®-4-Isopropyloxazolidine-2-thione is unique due to its specific chiral configuration and the presence of both an oxazolidine ring and a thione group. This combination of features makes it particularly valuable in asymmetric synthesis and as a potential bioactive compound.
Properties
IUPAC Name |
(4R)-4-propan-2-yl-1,3-oxazolidine-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NOS/c1-4(2)5-3-8-6(9)7-5/h4-5H,3H2,1-2H3,(H,7,9)/t5-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRDXQWBLPPFPN-YFKPBYRVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=S)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1COC(=S)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583374 |
Source
|
Record name | (4R)-4-(Propan-2-yl)-1,3-oxazolidine-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217463-35-8 |
Source
|
Record name | (4R)-4-(Propan-2-yl)-1,3-oxazolidine-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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